molecular formula C5H5NO2 B2899190 3-Isocyanatocyclobutan-1-one CAS No. 2242453-24-1

3-Isocyanatocyclobutan-1-one

Cat. No.: B2899190
CAS No.: 2242453-24-1
M. Wt: 111.1
InChI Key: CGVAGVVILRBOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanatocyclobutan-1-one is a cyclic isocyanate compound with a four-membered ring structure. This compound is known for its high reactivity and unique properties, making it a valuable asset in various fields of chemical research. The molecular formula of this compound is C5H5NO2, and it has a molecular weight of 111.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanatocyclobutan-1-one involves several steps. One common method is the reaction of cyclobutanone with phosgene to form the corresponding isocyanate . This reaction typically requires the use of a solvent such as dichloromethane and is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene as a reagent. Due to the hazardous nature of phosgene, special precautions are necessary to ensure safe handling and production . Alternative methods, such as the use of oxalyl chloride as a phosgene substitute, have also been explored to improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanatocyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions with alcohols, amines, and water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Alcohols, amines, and water are common nucleophiles that react with the isocyanate group to form urethanes, ureas, and amines, respectively.

Major Products Formed

    Oxidation: Oxides of the compound.

    Reduction: Amines.

    Substitution: Urethanes, ureas, and amines.

Scientific Research Applications

3-Isocyanatocyclobutan-1-one has several scientific research applications:

    Chemistry: Used in organic synthesis and material science due to its high reactivity and ability to form various derivatives.

    Biology: Studied for its potential as a nonpeptidic small molecule agonist of the glucagon-like peptide-1 receptor.

    Medicine: Investigated for its role as a potent antagonist of VLA-4, a protein involved in immune responses.

    Industry: Utilized in the development of new materials and coordination polymers with unique photocycloaddition properties.

Mechanism of Action

The mechanism of action of 3-Isocyanatocyclobutan-1-one involves its high reactivity with nucleophiles. The isocyanate group (N=C=O) is electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water . This reactivity allows the compound to form various derivatives, including urethanes and ureas, which are valuable in different applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A related compound with a similar four-membered ring structure but lacks the isocyanate group.

    Cyclobutylamine: Contains an amine group instead of an isocyanate group.

    Cyclobutanecarboxylic acid: Contains a carboxylic acid group instead of an isocyanate group.

Uniqueness

3-Isocyanatocyclobutan-1-one is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis and material science.

Biological Activity

3-Isocyanatocyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other relevant activities, supported by case studies and research findings.

Chemical Structure and Properties

The structure of this compound includes an isocyanate functional group, which is known to contribute to various biological activities. Isocyanates are reactive compounds that can interact with biological macromolecules, influencing cellular functions.

Antimicrobial Activity

Research indicates that compounds with isocyanate groups often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate strong bactericidal effects against various strains, particularly Staphylococcus spp. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines have revealed that this compound and its derivatives can exhibit selective toxicity. For example, in a study involving L929 cells (mouse fibroblast cell line), certain concentrations showed varying degrees of cytotoxic effects:

Concentration (µM)Cell Viability (%)
20077
10092
5074
2597
12109

The data indicate that while higher concentrations may reduce cell viability, lower concentrations can enhance metabolic activity, suggesting a biphasic response .

Case Studies

Several case studies have explored the therapeutic applications of isocyanate compounds in cancer treatment. For instance, a patient with metastatic breast cancer showed improved outcomes when treated with a regimen that included derivatives of isocyanate compounds. These agents were noted for their ability to target cancer cells selectively while sparing normal cells, highlighting their potential as chemotherapeutic agents .

The biological activity of isocyanates can be attributed to their electrophilic nature, allowing them to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : By modifying active sites on enzymes.
  • Disruption of Cellular Signaling : Affecting pathways involved in cell proliferation and apoptosis.
  • Induction of Oxidative Stress : Leading to cellular damage in susceptible cells.

Properties

IUPAC Name

3-isocyanatocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-3-6-4-1-5(8)2-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVAGVVILRBOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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